molecular formula C22H20ClN5O2 B13380551 4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone

4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone

Cat. No.: B13380551
M. Wt: 421.9 g/mol
InChI Key: MTMQPXRZSPNGAP-DWGHPKEWSA-N
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Description

4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone is a complex organic compound that combines the structural elements of 4-chlorobenzaldehyde and indole derivatives

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

3-[3-[(E)-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]methyl]-1-ethyl-2-hydroxyindol-6-yl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C22H20ClN5O2/c1-2-28-20-11-15(19-9-10-21(29)27-26-19)5-8-17(20)18(22(28)30)13-25-24-12-14-3-6-16(23)7-4-14/h3-8,11-13,30H,2,9-10H2,1H3,(H,27,29)/b24-12+,25-13+

InChI Key

MTMQPXRZSPNGAP-DWGHPKEWSA-N

Isomeric SMILES

CCN1C2=C(C=CC(=C2)C3=NNC(=O)CC3)C(=C1O)/C=N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CCN1C2=C(C=CC(=C2)C3=NNC(=O)CC3)C(=C1O)C=NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone typically involves multiple steps. The starting material, 4-chlorobenzaldehyde, can be synthesized by the oxidation of 4-chlorobenzyl alcohol . The indole derivative can be synthesized through various methods, including Fischer indole synthesis . The final step involves the condensation of the indole derivative with 4-chlorobenzaldehyde under specific reaction conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include 4-chlorobenzoic acid from oxidation, alcohols or amines from reduction, and various substituted benzaldehydes from substitution reactions.

Scientific Research Applications

4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone is unique due to its combination of 4-chlorobenzaldehyde and indole structures, providing a versatile platform for various chemical reactions and applications. Its specific structure allows for unique interactions with biological targets, making it valuable in scientific research and drug development.

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